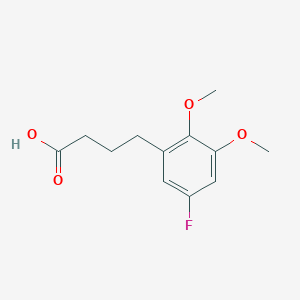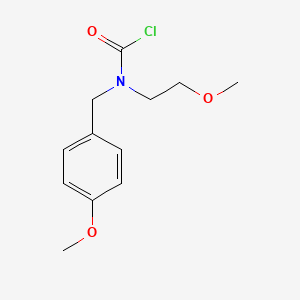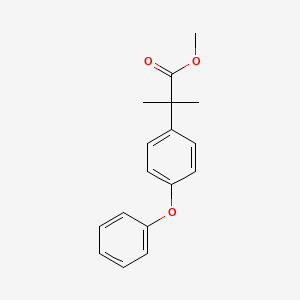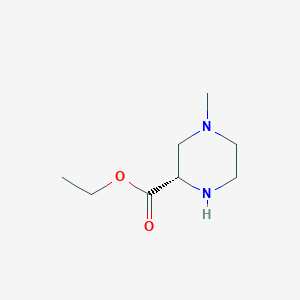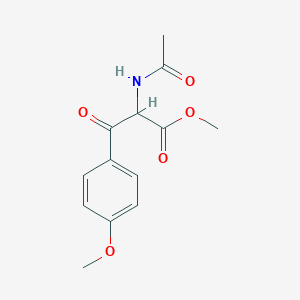
2-Acetylamino-3-(4-methoxy-phenyl)-3-oxo-propionic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Acetylamino-3-(4-methoxy-phenyl)-3-oxo-propionic acid methyl ester is an organic compound with a complex structure that includes an acetamido group, a methoxyphenyl group, and an oxopropanoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-3-(4-methoxy-phenyl)-3-oxo-propionic acid methyl ester typically involves the reaction of 4-methoxyphenylacetic acid with acetic anhydride and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction is monitored using analytical techniques such as HPLC or NMR to ensure the desired product is formed. The final product is then isolated and purified using industrial-scale purification methods .
化学反応の分析
Types of Reactions
2-Acetylamino-3-(4-methoxy-phenyl)-3-oxo-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or specific acids/bases.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学的研究の応用
2-Acetylamino-3-(4-methoxy-phenyl)-3-oxo-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-Acetylamino-3-(4-methoxy-phenyl)-3-oxo-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate: A similar compound with slight structural differences.
Methyl 2-acetamido-3-(4-methoxyphenyl)acrylate: Another related compound with an acrylate group instead of an oxopropanoate group.
Uniqueness
2-Acetylamino-3-(4-methoxy-phenyl)-3-oxo-propionic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research .
特性
分子式 |
C13H15NO5 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC名 |
methyl 2-acetamido-3-(4-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C13H15NO5/c1-8(15)14-11(13(17)19-3)12(16)9-4-6-10(18-2)7-5-9/h4-7,11H,1-3H3,(H,14,15) |
InChIキー |
DFWAPXQNLYOJLL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(C(=O)C1=CC=C(C=C1)OC)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
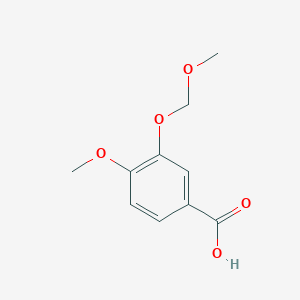
![ethyl N-[2-(1-methoxy-1-methylethyl)-4-chloro-6-fluorobenzoxazol-7-yl]carbamate](/img/structure/B8344760.png)
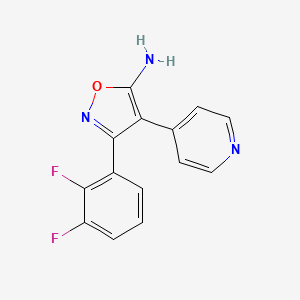
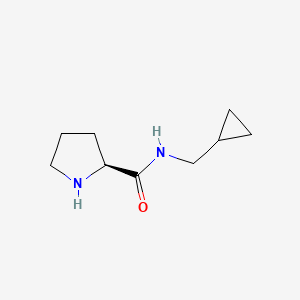
![[5-(4-chloro-phenyl)-1-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B8344788.png)
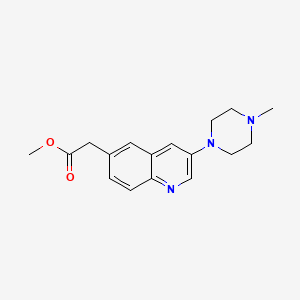
![3-Methyl-6-(m-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B8344810.png)
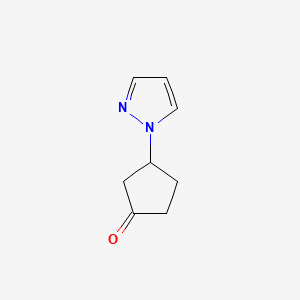
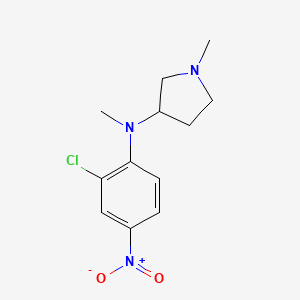
![1-[(4R,6S,6aR)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B8344830.png)
